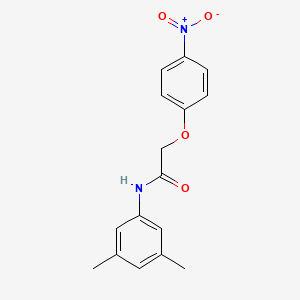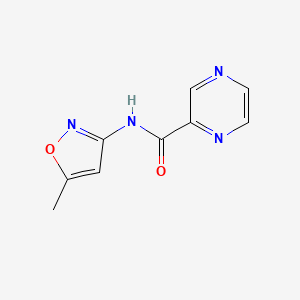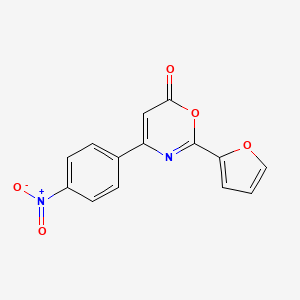
2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one, also known as NBD-F, is a fluorescent probe that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool for studying various biological processes. In
Mécanisme D'action
2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one is a fluorescent probe that works by undergoing a change in fluorescence intensity upon binding to a target molecule. The mechanism of action of 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one is based on the principle of fluorescence resonance energy transfer (FRET). When 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one is excited by light of a specific wavelength, it emits light at a longer wavelength. The intensity of the emitted light changes when 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one is bound to a target molecule, allowing researchers to monitor the binding event in real-time.
Biochemical and Physiological Effects:
2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been used in live-cell imaging studies, where it has been shown to be a reliable and effective fluorescent probe.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one as a fluorescent probe is its high sensitivity and specificity. It has a high signal-to-noise ratio, which allows for the detection of low concentrations of target molecules. 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one is also easy to use and can be incorporated into a variety of experimental setups.
One of the limitations of using 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one is its susceptibility to photobleaching. This can limit the duration of experiments and require the use of specialized equipment to minimize photobleaching. In addition, 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one is not suitable for all experimental setups and may require optimization for specific applications.
Orientations Futures
There are many potential future directions for the use of 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one in scientific research. One area of interest is the development of new applications for 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one in drug discovery and development. 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one could be used to screen for potential drug candidates and to monitor their efficacy in real-time.
Another area of interest is the development of new fluorescent probes based on the 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one structure. By modifying the chemical structure of 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one, researchers could create probes with different properties and applications.
Finally, the use of 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, could provide new insights into biological processes at the molecular level.
Conclusion:
In conclusion, 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one is a valuable tool for studying various biological processes. Its unique chemical structure and properties make it a reliable and effective fluorescent probe. 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been widely used in scientific research, and its potential for future applications is vast. By continuing to explore the properties and applications of 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one, researchers can gain new insights into the complex world of biology and medicine.
Méthodes De Synthèse
2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one can be synthesized by the reaction of 4-nitrophenylacetic acid with furfurylamine in the presence of a coupling reagent. The resulting product is then cyclized with triphosgene to form 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one. This synthesis method has been well-established and is widely used in laboratories.
Applications De Recherche Scientifique
2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been used in a variety of scientific research applications. It can be used as a fluorescent probe for monitoring protein-protein interactions, enzyme activity, and membrane fluidity. 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has also been used to study lipid metabolism, cell signaling, and membrane transport. In addition, 2-(2-furyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been used as a tool for drug discovery and development.
Propriétés
IUPAC Name |
2-(furan-2-yl)-4-(4-nitrophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-13-8-11(9-3-5-10(6-4-9)16(18)19)15-14(21-13)12-2-1-7-20-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXPOIDJCCREPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)


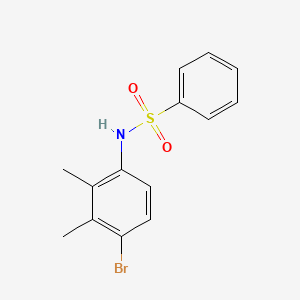
![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)

![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
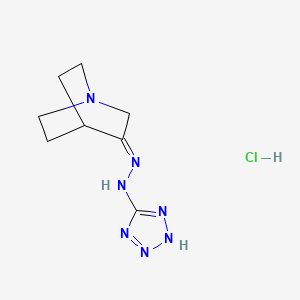
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)
